
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
Overview
Description
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate is a quinazolinone derivative, a class of compounds known for their diverse biological activities This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. One common method includes:
Condensation: Anthranilic acid reacts with an aldehyde or ketone in the presence of a catalyst such as acetic acid or sulfuric acid to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Esterification: The quinazolinone intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry approaches to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the quinazolinone core to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the quinazolinone core, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Various oxidized quinazolinone derivatives
Reduction: Reduced quinazolinone derivatives
Substitution: Substituted quinazolinone esters
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate has been investigated for its potential therapeutic effects, including:
- Antimicrobial Activity : Exhibits significant activity against various strains of bacteria, including both gram-positive and gram-negative organisms. Studies have shown that it can effectively inhibit the growth of pathogens such as Proteus vulgaris and Bacillus subtilis .
- Antitubercular Activity : Preliminary research indicates potential effectiveness against Mycobacterium tuberculosis, providing a basis for further exploration in tuberculosis treatment .
- Anti-HIV Activity : Initial findings suggest that this compound may inhibit HIV replication, positioning it as a candidate for antiviral therapies .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit kinases and other enzymes involved in critical disease pathways, which could have implications for cancer treatment .
Biological Research
The biological activities of this compound are attributed to its interaction with various biological targets:
- Mechanism of Action : The compound disrupts cellular processes in bacteria, leading to cell death. Additionally, it inhibits specific enzymes that interfere with biochemical pathways in pathogens and potentially cancer cells .
- Interaction with Receptors : It may also interact with receptors involved in inflammation and immune responses, contributing to its therapeutic effects .
Industrial Applications
This compound is utilized in various industrial applications:
- Pharmaceutical Development : Due to its diverse biological activities, it serves as a building block for synthesizing more complex quinazolinone derivatives used in drug formulation .
- Material Science : The compound is explored as a precursor in the synthesis of new materials and agrochemicals, leveraging its unique chemical properties .
Case Studies
Several studies have investigated the efficacy of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited potent antibacterial activity against Bacillus subtilis, achieving significant zones of inhibition compared to control groups .
- Enzyme Inhibition Research : Another study focused on the compound's ability to inhibit specific kinases involved in cancer pathways, suggesting potential applications in targeted cancer therapies .
Mechanism of Action
The mechanism of action of Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of kinases that regulate cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds like 2-methylquinazolin-4(3H)-one and 2-phenylquinazolin-4(3H)-one share structural similarities with Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate.
Benzoxazinone derivatives: Compounds like 2-aminobenzoxazin-4-one have similar bicyclic structures but differ in the heteroatoms present.
Uniqueness
This compound is unique due to its specific ester group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities.
Biological Activity
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate is a quinazolinone derivative that has garnered attention for its diverse biological activities. This compound features a bicyclic structure characterized by a benzene ring fused to a pyrimidine ring, which is known for its pharmacological potential.
Overview of Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : The compound has shown potent activity against various strains of gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Antitubercular Activity : Research indicates that it may exhibit activity against Mycobacterium tuberculosis.
- Anti-HIV Activity : Preliminary studies suggest it may inhibit HIV replication, making it a candidate for further investigation in antiviral therapies.
- Enzyme Inhibition : It has been studied for its ability to inhibit kinases and other enzymes involved in disease pathways, which could have implications in cancer treatment.
The mechanism of action for this compound involves several biochemical pathways:
- Targeting Microbial Cells : The compound disrupts cellular processes in bacteria, leading to cell death.
- Inhibition of Enzymatic Activity : By inhibiting specific enzymes, the compound can interfere with critical biochemical pathways in pathogens and potentially cancer cells.
- Interaction with Receptors : It may interact with various receptors involved in inflammation and immune responses, contributing to its therapeutic effects.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of synthesized quinazolinone derivatives, including this compound, using the broth dilution method. The results indicated significant antibacterial activity against both Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin, demonstrating its potential as an effective antimicrobial agent.
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Case Studies
- Antitubercular Activity : In a study involving various quinazolinone derivatives, this compound was tested against Mycobacterium tuberculosis. The results showed promising antitubercular effects, warranting further exploration into its mechanism and efficacy.
- Anti-HIV Activity : Preliminary assays indicated that this compound could inhibit HIV replication in vitro. Further studies are required to elucidate the specific pathways involved and to assess its potential as an antiviral therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate, and how do they differ in efficiency?
Methodological Answer: The compound is typically synthesized via cyclization of 2-aminobenzamide precursors. Two primary methods are reported:
- Electrochemical Synthesis : Utilizes an aluminum-carbon electrode system with acetic acid electrolyte under mild conditions (room temperature), yielding 70–85% efficiency. This method avoids transition metals and high temperatures, reducing side reactions .
- Thermal Cyclization : Involves coupling substituted benzyl chlorides with 2-aminobenzamides at elevated temperatures (100–120°C), yielding 60–75%. While robust, it risks decomposition and requires rigorous purification .
Table 1: Comparison of Synthetic Methods
Method | Yield (%) | Conditions | Key Advantages | Limitations |
---|---|---|---|---|
Electrochemical | 70–85 | Room temperature | Eco-friendly, minimal byproducts | Requires specialized equipment |
Thermal | 60–75 | 100–120°C, 12–24 hr | Scalable, no electrolytes | High energy input, impurities |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity and substituent positions. For example, aromatic protons in the quinazolinone ring appear as doublets at δ 7.5–8.3 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 295.0984) and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereoelectronic effects; the benzoate ester group adopts a planar conformation with the quinazolinone core, as shown in single-crystal studies .
Q. What are the primary pharmacological applications of this compound in preclinical research?
Methodological Answer: The quinazolinone core is associated with:
- Anticancer Activity : Inhibits cytochrome b in mitochondrial complex III (IC₅₀ = 2.1 µM), disrupting electron transport and inducing apoptosis in leukemia cells .
- Enzyme Inhibition : Competes with ATP in kinase binding assays (e.g., EGFR inhibition at 10 µM), validated via fluorescence polarization assays .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer: Discrepancies in NMR shifts often arise from solvent effects or tautomerism. Strategies include:
- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., lactam-lactim tautomers) by observing peak splitting at low temperatures .
- COSY and NOESY : Correlates coupling between adjacent protons and spatial interactions, clarifying ambiguous assignments .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts, cross-validated with experimental data .
Q. What strategies optimize the electrochemical synthesis yield for scale-up?
Methodological Answer: Key parameters for optimization:
- Electrode Material : Carbon felt electrodes increase surface area, enhancing electron transfer efficiency by 15% compared to planar electrodes .
- Electrolyte Concentration : 0.1 M acetic acid minimizes side reactions (e.g., over-oxidation) while maintaining proton availability .
- Controlled Potential : Applying 1.2 V vs. Ag/AgCl reduces byproduct formation (e.g., dimerization) by limiting overpotential .
Table 2: Electrochemical Optimization Parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Electrode Material | Carbon felt | +15% efficiency |
Electrolyte (AcOH) | 0.1 M | Reduces over-oxidation by 20% |
Applied Potential | 1.2 V (Ag/AgCl) | Limits dimerization to <5% |
Q. How do substituents on the quinazolinone ring influence biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance kinase inhibition (e.g., IC₅₀ improves from 10 µM to 1.5 µM for EGFR) by stabilizing ligand-receptor π-π stacking .
- Hydrophobic Substituents (e.g., -CH₃) : Improve blood-brain barrier penetration (logP increases from 2.1 to 3.4), critical for CNS-targeted therapies .
- Steric Effects : Bulky groups at C-2 reduce cytochrome b affinity by 50% due to hindered binding pocket access .
Q. What experimental designs address low reproducibility in thermal cyclization reactions?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of intermediates, improving yield consistency by 12% .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hr to 2 hr with comparable yields (65–70%), minimizing thermal degradation .
- HPLC Monitoring : Tracks intermediate formation (e.g., 2-aminobenzamide) to identify incomplete cyclization early .
Q. How is computational modeling integrated into mechanistic studies of quinazolinone derivatives?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding modes with cytochrome b (PDB: 1NTK), identifying key hydrogen bonds with His82 and Asp155 .
- MD Simulations (GROMACS) : Assesses ligand-receptor stability over 100 ns, revealing conformational flexibility in the benzoate ester moiety .
- QSAR Models : Correlates substituent electronegativity with IC₅₀ values (R² = 0.89), guiding rational drug design .
Properties
IUPAC Name |
methyl 2-(4-oxoquinazolin-3-yl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)12-7-3-5-9-14(12)18-10-17-13-8-4-2-6-11(13)15(18)19/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPFRXIRCPTOKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312253 | |
Record name | Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51310-21-5 | |
Record name | NSC251912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51310-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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